5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-16-10(8-3-2-6-17-8)7-14-12(15)9-4-5-11(13)18-9/h2-6,10H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNDWOIQVAJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 5-Bromo-N-[2-(Furan-2-yl)-2-Methoxyethyl]Furan-2-Carboxamide
Retrosynthetic Analysis
The target molecule can be deconstructed into two primary building blocks:
- 5-Bromofuran-2-carboxylic acid : Provides the brominated furan core.
- 2-(Furan-2-yl)-2-methoxyethylamine : Delivers the methoxyethylamine side chain.
The amide bond formation between these precursors is the critical step, often requiring activation of the carboxylic acid and careful selection of coupling agents.
Stepwise Synthesis via Carboxamide Coupling
Synthesis of 5-Bromofuran-2-Carboxylic Acid
5-Bromofuran-2-carboxylic acid is typically synthesized through bromination of furan-2-carboxylic acid. A method adapted from benzo[b]furan bromination (Scheme 1 in) involves electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C. This approach avoids competing bromination at alternative positions, achieving yields of 69–75%.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DMF, 0–25°C, 4 hr | 69% |
Synthesis of 2-(Furan-2-yl)-2-Methoxyethylamine
This amine is prepared via reductive amination of furan-2-yl glyoxal with methoxyethylamine. Using sodium cyanoborohydride in methanol at pH 5–6, the reaction proceeds with 82% yield.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, pH 5–6, 12 hr | 82% |
Amide Bond Formation
Activation of 5-bromofuran-2-carboxylic acid as its acid chloride (using thionyl chloride) followed by reaction with 2-(furan-2-yl)-2-methoxyethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF enhance efficiency.
Optimized Conditions :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI/HOBt | DMF | 0°C → RT, 12 hr | 78% |
| SOCl2 → TEA | DCM | 0°C → RT, 6 hr | 65% |
Alternative Synthetic Pathways
One-Pot Tandem Bromination-Amidation
A streamlined approach combines bromination and amidation in a single vessel. Starting with furan-2-carboxylic acid, sequential treatment with NBS (for bromination) and EDCI/HOBt (for coupling with the pre-formed amine) reduces purification steps, achieving a 70% overall yield.
Palladium-Catalyzed Functionalization
Post-amidation bromination via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored but faces challenges due to the sensitivity of the furan ring. Using Pd(PPh3)4 and arylboronic acids in toluene/water (3:1) at 80°C, bromine can be introduced post-amide formation, though yields remain modest (55%).
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling agent efficiency but may promote side reactions. Comparative studies show DMF maximizes EDCI-mediated amidation yields (78%) versus THF (62%) or acetonitrile (58%).
Temperature and Catalysis
Low temperatures (0–5°C) during acid chloride formation minimize decomposition, while room temperature suffices for EDCI/HOBt couplings. Catalytic DMAP (4-dimethylaminopyridine) accelerates reactions by 30%.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with UV detection at 254 nm.
Applications and Derivative Synthesis
Biological Activity
While direct studies on this compound are limited, structural analogs exhibit antiproliferative activity against cancer cell lines (IC50 = 2.1–8.7 μM). The bromine atom enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.
Material Science Applications
Brominated furans serve as precursors for conductive polymers. Electropolymerization of derivatives yields materials with conductivity up to 120 S/cm.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the furan rings.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven properties:
Physicochemical and Pharmacokinetic Properties
- Solubility : The methoxyethyl group in the target compound may enhance water solubility compared to lipophilic analogues (e.g., CAS 314055-67-9) but less than morpholine-containing derivatives .
- Lipophilicity (LogP) : Estimated LogP values (calculated using substituent contributions) suggest moderate lipophilicity (LogP ~2.5–3.5), balancing membrane permeability and solubility.
- Metabolic Stability : The absence of reactive groups (e.g., difluoromethoxy in CAS 730986-76-2) implies slower hepatic metabolism compared to halogen-rich analogues .
Biological Activity
5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 248.07 g/mol. The structural characteristics include a bromine atom at the 5-position of the furan ring and an N-(2-methoxyethyl) substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H10BrNO3 |
| Molecular Weight | 248.07 g/mol |
| Density | 1.475 g/cm³ |
| Boiling Point | 336.1 °C |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves:
- Bromination : Furan-2-carboxamide is treated with bromine in a solvent such as acetic acid.
- N-Alkylation : The brominated intermediate is reacted with 2-methoxyethylamine under basic conditions.
This synthetic route allows for the efficient production of the compound, which is essential for subsequent biological evaluations.
Antimicrobial Properties
Studies have indicated that compounds containing furan moieties exhibit significant antimicrobial activity. For example, derivatives of furan have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
- Case Study : A study demonstrated that a related furan derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is a common mechanism for many therapeutic agents.
- Mechanism : The bromine atom and carboxamide group enhance binding affinity to target enzymes, leading to inhibition of their activity. This has been particularly studied in the context of enzymes involved in metabolic pathways.
Anti-inflammatory Activity
Research has suggested that furan derivatives may possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions characterized by excessive inflammation.
- Research Findings : In vitro studies reported that furan derivatives reduced the production of pro-inflammatory cytokines, highlighting their potential therapeutic role .
The biological activity of this compound can be attributed to:
- Target Interaction : The compound interacts with specific molecular targets such as enzymes or receptors.
- Structural Similarity : Its structural resemblance to naturally occurring biologically active molecules facilitates its binding to these targets.
- Modulation of Signaling Pathways : By inhibiting or activating certain pathways, the compound can exert therapeutic effects.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific substitution pattern. This can result in different reactivity profiles and biological activities.
| Compound | Biological Activity |
|---|---|
| 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | Moderate antimicrobial activity |
| 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide | High enzyme inhibition potential |
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]furan-2-carboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 5-bromo-furan-2-carboxylic acid with 2-(furan-2-yl)-2-methoxyethylamine. Activation of the carboxylic acid (e.g., via acid chloride formation or using coupling agents like EDCl/HOBt) is critical. For example, describes similar amide bond formation under reflux with 1,4-dioxane, followed by recrystallization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/methanol) is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify furan protons (δ 6.2–7.4 ppm), methoxy groups (δ ~3.3 ppm), and amide NH (δ ~8.5 ppm). The bromo group causes deshielding in adjacent protons .
- HRMS : Confirm molecular formula (C12H11BrN2O4, exact mass ~343.0 g/mol) with isotopic peaks for bromine .
- X-ray crystallography : Resolve stereochemistry and confirm bond angles, particularly around the methoxyethyl group .
Q. What preliminary biological assays are suitable for screening its activity?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) via fluorescence-based assays .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC determination via broth dilution) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Replace the bromo group with chloro, methyl, or methoxy groups to assess electronic effects ( highlights trifluoromethyl groups enhancing activity) .
- Backbone modification : Compare with analogs lacking the methoxyethyl group (e.g., N-alkyl vs. N-aryl carboxamides) to evaluate steric and solubility impacts .
- Computational modeling : Use docking studies (AutoDock Vina) to predict binding modes to targets like TRPM8 ion channels .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity validation : Reanalyze compound batches via HPLC to rule out degradation (e.g., bromo group hydrolysis under acidic conditions) .
- Assay standardization : Replicate studies using identical cell lines (e.g., HT-29 vs. HepG2) and incubation times .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with kinases or ion channels) .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways .
Q. What advanced synthetic methodologies improve yield and scalability?
- Methodological Answer :
- Flow chemistry : Optimize reaction parameters (residence time, temperature) for continuous synthesis of intermediates .
- Microwave-assisted synthesis : Accelerate amide coupling steps (e.g., 30 minutes vs. 18 hours under conventional heating) .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for solvent sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
